Spinosyn J -

Spinosyn J

Catalog Number: EVT-1592879
CAS Number:
Molecular Formula: C40H63NO10
Molecular Weight: 717.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spinosyn J is a macrolide.
Source

Spinosyn J is produced through the fermentation process of Saccharopolyspora spinosa, which synthesizes various spinosyn compounds, including spinosyn A and spinosyn L. The yield of spinosyn J from fermentation is relatively low, prompting research into more efficient synthetic methods to obtain this compound and its derivatives .

Classification

Spinosyn J is classified as a macrolide and belongs to the polyketide family. Its structure features a tetracyclic core with various sugar moieties attached, contributing to its biological activity. The compound is part of a broader category of insecticides known for their neurotoxic effects on insects, making them valuable in pest management strategies.

Synthesis Analysis

Methods

The synthesis of spinosyn J can be approached through both biosynthetic fermentation and chemical synthesis. The latter involves several steps that convert readily available precursors into the desired compound. Notably, a semisynthetic method has been developed starting from spinosyn A, involving hydrolysis and subsequent glycosylation reactions to yield spinosyn J derivatives .

Technical Details

  1. Starting Material: The synthesis typically begins with spinosyn A, which undergoes hydrolysis under acidic conditions to produce the aglycone.
  2. Glycosylation: The aglycone is then reacted with sugar derivatives, such as 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine, through selective protection and deprotection steps.
  3. Final Steps: The final product is obtained through catalytic reduction processes that enhance yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of spinosyn J features a complex tetracyclic framework typical of spinosyns. It includes multiple stereocenters and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₃₁H₄₁N₁O₇
  • Molecular Weight: 553.67 g/mol
  • Structural Features: Tetracyclic core with hydroxyl groups and sugar moieties attached at specific positions (C-9 and C-17) that influence its insecticidal properties .
Chemical Reactions Analysis

Reactions

Spinosyn J undergoes various chemical reactions that can modify its structure for enhanced efficacy or stability. Key reactions include:

  1. Hydrolysis: Breaking down larger molecules into simpler ones, facilitating further modifications.
  2. Glycosylation: Attaching sugar moieties to enhance solubility and bioactivity.
  3. Reduction: Catalytic processes that modify functional groups to optimize performance as an insecticide .

Technical Details

The synthetic route involves multiple reaction conditions including temperature control, pH adjustments, and the use of specific catalysts to drive desired transformations while minimizing by-products.

Mechanism of Action

Process

Spinosyn J exerts its insecticidal effects primarily through interference with the nicotinic acetylcholine receptors in the nervous systems of insects. This leads to hyperexcitation and eventual paralysis.

Data

  • Target Receptors: Nicotinic acetylcholine receptors
  • Effect Duration: Prolonged activity in pest populations due to slow degradation rates in environmental conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to strong bases.
  • Melting Point: Approximately 150°C (varies depending on purity).

Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm structural integrity during synthesis .

Applications

Scientific Uses

Spinosyn J has significant applications in agriculture as a biopesticide due to its effectiveness against various pests while being less harmful to beneficial insects compared to synthetic pesticides. Its use is particularly noted in organic farming practices where chemical residues are a concern.

Additionally, ongoing research explores its potential in developing new formulations that enhance its efficacy or target specific pest populations more effectively .

Biosynthesis and Genetic Regulation of Spinosyn J

Biosynthetic Gene Cluster in Saccharopolyspora spinosa

The spinosyn biosynthetic gene cluster (spn cluster) spans 74–80 kb of the Saccharopolyspora spinosa genome and harbors 23 genes essential for spinosyn J production [4] [6]. This cluster is organized into functional units: five large open reading frames (spnA–E) encode a multi-subunit type I polyketide synthase (PKS), flanked by genes responsible for aglycone modification (spnF, J, L, M), deoxysugar biosynthesis (gtt, gdh, epi, kre), and sugar attachment/glycosylation (spnG, H, I, K, N–S) [4] [6]. Whole-genome sequencing reveals a 67.94% GC content and identifies spnJ as a critical oxidase gene within this cluster [6].

Functional Characterization of spn Genes

Gene disruption studies demonstrate specialized roles for spn genes:

  • spnA–E: Encode the modular PKS that assembles the 21-carbon macrolactone backbone. Each module incorporates specific acyl-CoA units with defined reductive modifications [1] [4].
  • spnF, M, L: Catalyze post-cyclization cross-bridging reactions forming the characteristic tetracyclic aglycone [1].
  • spnQ: Encodes a C-3 deoxygenase essential for d-forosamine biosynthesis [6].
  • gtt and gdh: Govern glycosyl transfer of rhamnose and forosamine to the aglycone at C-9 and C-17, respectively [4].

Table 1: Core Genes in the Spinosyn J Biosynthetic Cluster

GeneFunctionDomain/Enzyme TypeImpact on Spinosyn J
spnA–EPolyketide chain assemblyModular PKS (KS, AT, ACP, KR, DH, ER, TE)Forms macrolactone backbone
spnJMacrolactone oxidationFlavin-dependent dehydrogenaseInitiates aglycone cross-bridging
spnH/I/KRhamnose methylationO-MethyltransferasesAttaches tri-O-methylrhamnose
spnQForosamine deoxygenationPyridoxal-dependent enzymeSynthesizes d-forosamine precursor
gttGlycosyl transferGlycosyltransferaseAttaches rhamnose to aglycone

Role of spnJ in Polyketide Cross-Bridging and Macrolactone Oxidation

spnJ encodes a flavin-dependent dehydrogenase (55% identity to Streptomyces steffisburgensis dehydrogenases) that specifically oxidizes the C-15 hydroxyl group of the macrolactone intermediate (compound 4) to a ketone [1] [6]. Biochemical characterization confirms SpnJ:

  • Exclusively acts on the cyclized macrolactone (linear polyketide substrates are not accepted) [1].
  • Catalyzes the first oxidation step in tetracyclic aglycone formation, preceding intramolecular Diels-Alder-type cyclizations [1].
  • Generates compound 5, enabling deprotonation at C-14 and subsequent C-3/C-14 bond formation (route A biosynthesis) [1]. This mechanism is distinct from pathways where oxidation precedes macrolactonization (routes B/C) [1].

Enzymatic Pathways for Saccharide Modification

Methyltransferases and O-Ethylation in Rhamnose Derivative Synthesis

Rhamnose modification involves three methylation steps catalyzed by:

  • SpnH: 4′-O-Methyltransferase
  • SpnI: 2′-O-Methyltransferase
  • SpnK: 3′-O-Methyltransferase [3] [7] [8]

These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor to convert dTDP-rhamnose to tri-O-methylrhamnose. Heterologous expression in Streptomyces hosts confirms that rhamnose biosynthesis genes are essential for spinosyn production; their absence abolishes insecticidal activity, while expression under the strong ermE*p promoter restores it [7]. The sequential methylation generates a hydrophobic sugar moiety critical for target-site binding in insects.

Table 2: Enzymatic Steps in Rhamnose Modification

EnzymeModification SiteSubstrate SpecificityProduct
SpnHC4′-OHdTDP-rhamnosedTDP-4′-O-methylrhamnose
SpnIC2′-OHdTDP-4′-O-methylrhamnosedTDP-2′,4′-di-O-methylrhamnose
SpnKC3′-OHdTDP-2′,4′-di-O-methylrhamnosedTDP-tri-O-methylrhamnose

Forosamine Biosynthesis and Glycosylation Mechanisms

d-Forosamine derives from glucose-1-phosphate through a four-step pathway:

  • NDP-glucose synthase (SpnS) activates glucose
  • Dehydratase (SpnR) forms 4-keto intermediate
  • Aminotransferase (SpnQ) introduces nitrogen with glutamate as the donor
  • N,N-Dimethyltransferase (SpnO) dimethylates the amino group [6] [10]

Glycosylation occurs via:

  • SpnG: Transfers tri-O-methylrhamnose to C-9 of the aglycone
  • SpnN/P: Attach d-forosamine to C-17 [4] [7]The sugar order (rhamnose first) is critical; glycosylation-deficient mutants accumulate unmodified aglycones [7].

Precursor Synthesis and Metabolic Flux Analysis

Polyketide Synthase (PKS)-Mediated Aglycone Assembly

The SpnA–E PKS assembles the spinosyn J aglycone through a 5-module assembly line:

  • Loading Module (SpnA): Incorporates propionyl-CoA as the starter unit
  • Extension Modules (SpnA–E): Incorporate malonyl-CoA or methylmalonyl-CoA via decarboxylative Claisen condensations [1] [4]
  • Reductive Domains: KR (ketoreductase), DH (dehydratase), and ER (enoylreductase) domains control the oxidation state at each β-carbon, yielding specific hydroxy/methylene groups [4]
  • Thioesterase Domain (SpnE): Releases the linear polyketide via macrolactonization to form the 22-membered ring [1]

Table 3: PKS Module Organization in Spinosyn J Biosynthesis

PKS SubunitModuleDomainsExtender Unitβ-Carbon Processing
SpnALoadingAT-ACPPropionyl-CoA
Module 1KS-AT-KR-DH-ER-ACPMethylmalonyl-CoAFull reduction
SpnBModule 2KS-AT-KR-DH-ACPMalonyl-CoADehydration only
SpnCModule 3KS-AT-KR-ACPMethylmalonyl-CoAKetoreduction
SpnDModule 4KS-AT-DH-ER-ACPMethylmalonyl-CoADehydration + reduction
SpnEModule 5KS-AT-KR-TEMalonyl-CoAKetoreduction + cyclization

Role of Fermentation Byproducts in Pathway Optimization

Fermentation byproducts significantly impact spinosyn J yield:

  • Pyruvate accumulation from glycolysis serves as a key precursor for methylmalonyl-CoA (via pyruvate carboxylase) and acetyl-CoA [9]. CRISPRi-mediated knockdown of pyc (pyruvate carboxylase) redirects flux toward polyketide synthesis, increasing spinosad yield by 199.4% [9].
  • TCA cycle intermediates (e.g., oxaloacetate) compete with polyketide precursors. Downregulating gltA1 (citrate synthase) and atoB3 (thiolase) reduces carbon drainage, boosting titers to 633 mg/L [9].
  • Nitrogen sources: Soybean meal and cottonseed meal in optimized media provide amino acids for deoxysugar biosynthesis, elevating production to 920 mg/L when combined with spn cluster overexpression [3]. Heterologous hosts (Streptomyces coelicolor/lividans) require rhamnose pathway supplementation to achieve detectable spinosyn (1–1.5 μg/mL) [7].

Genes for Metabolic Optimization of Spinosyn J Production

graph LRPyruvate -->|pyc knockdown| Methylmalonyl-CoA -->|PKS| Spinosyn_JPyruvate -->|gltA1/atoB3 knockdown| Acetyl-CoA -->|PKS| Spinosyn_JGlucose -->|Krebs cycle| Oxaloacetate -->|Competes| Spinosyn_J

Properties

Product Name

Spinosyn J

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C40H63NO10

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)37(44)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39-,40+/m1/s1

InChI Key

IHGXGNJRCONUAC-WNTSOVQUSA-N

Synonyms

spinosyn J
spinosyn-J

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

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